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Compound of Interest

Compound Name: 4-Propylpiperidin-4-ol

CAS No.: 923944-30-3

Cat. No.: B1453770

Get Quote

Structural Characterization, Synthesis Strategies, and Medicinal Chemistry Applications

Executive Summary & Nomenclature
4-Propylpiperidin-4-ol (CAS: 923944-30-3) is a functionalized saturated nitrogen heterocycle

belonging to the class of 4,4-disubstituted piperidines.[1] In drug discovery, this scaffold serves

as a critical pharmacophore, offering a distinct three-dimensional vector compared to its 4-

phenyl (e.g., haloperidol, loperamide) or 4-methyl analogues.

Unlike the planar aromatic rings found in many opioid ligands, the 4-propyl group introduces a

flexible aliphatic chain that modulates lipophilicity (

) and receptor pocket occupancy without π-stacking interactions.

Crucial Disambiguation: Do not confuse this moiety with Terpinen-4-ol (1-isopropyl-4-

methylcyclohex-3-en-1-ol), a terpene found in tea tree oil. While both share the "-4-ol" suffix

and a six-membered ring, 4-propylpiperidin-4-ol contains a secondary amine (or substituted

tertiary amine) within the ring, defining its basicity and pharmacological profile.

IUPAC Nomenclature Breakdown
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Parent Structure: Piperidine (azacyclohexane).

Principal Functional Group: -ol (Alcohol), assigned priority at position 4.[2][3]

Substituent: Propyl group at position 4.[1][4][5][6]

Preferred IUPAC Name (PIN): 4-Propylpiperidin-4-ol.[1]

SMILES:CCCC1(O)CCNCC1

Structural & Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In

4,4-disubstituted piperidines, the orientation of the substituents is governed by 1,3-diaxial

interactions (A-values).

Hydroxyl Group (-OH): Small A-value (~0.87 kcal/mol).

Propyl Group (-C3H7): Larger effective steric bulk.

Thermodynamic Preference: In the equilibrium mixture, the bulkier propyl group preferentially

occupies the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6.

Consequently, the hydroxyl group is forced into the axial position. This stereochemical outcome

is critical for binding affinity, as it directs the hydrogen-bond donor (-OH) vector perpendicular

to the general plane of the ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpiperidin-4-OL
https://pubmed.ncbi.nlm.nih.gov/38838826/
https://www.aifchem.com/product-ACPOEM067
https://fluorochem.co.uk/product/F656453/
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/146753
https://www.benchchem.com/product/b1453770/docs?utm_src=pdf-body#technical-guide-4-propylpiperidin-4-ol
https://www.aifchem.com/product-ACPOEM067
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value / Characteristic

Molecular Formula

C

H

NO

Molecular Weight 143.23 g/mol

H-Bond Donors 2 (Amine NH, Alcohol OH)

H-Bond Acceptors 2

Predicted pKa (Base) ~9.8 (Piperidine nitrogen)

Conformation Chair (Propyl-equatorial / OH-axial dominant)

Synthesis Protocol: Grignard Addition
The most robust industrial route involves the nucleophilic addition of propylmagnesium halide

to a protected 4-piperidone. Direct addition to unprotected piperidone is contraindicated due to

the acidic proton on the secondary amine, which would quench the Grignard reagent.

Reaction Pathway Visualization
The following diagram outlines the critical path from raw materials to the isolated hydrochloride

salt.

Critical Process Parameters1-Boc-4-piperidone
(Starting Material)

Magnesium Alkoxide
Intermediate

THF, 0°C to RT
(Anhydrous)

n-Propylmagnesium
Bromide (2.0 eq)

NH4Cl (aq)
Quench

Protonation 1-Boc-4-propyl
piperidin-4-ol

Extraction (EtOAc) 4M HCl / DioxaneBoc Removal 4-Propylpiperidin-4-ol
HCl Salt

Precipitation

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 4-propylpiperidin-4-ol HCl via Grignard addition.
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Detailed Experimental Methodology
Objective: Synthesis of 4-propylpiperidin-4-ol hydrochloride.

Reagents:

N-Boc-4-piperidone (1.0 eq)

Propylmagnesium bromide (2.0 M in THF, 1.5 eq)

Tetrahydrofuran (THF), anhydrous

Ammonium chloride (sat. aq.)

HCl (4M in dioxane)

Step 1: Nucleophilic Addition

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Dissolve N-Boc-4-piperidone (5.0 g, 25.1 mmol) in 50 mL anhydrous THF. Cool

the solution to 0°C using an ice bath.

Addition: Add Propylmagnesium bromide (18.8 mL, 37.6 mmol) dropwise via syringe over 20

minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent side reactions.

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours. Monitor

by TLC (30% EtOAc/Hexane). The ketone spot should disappear.

Quench: Cool back to 0°C. Slowly add saturated NH

Cl (30 mL). Vigorous bubbling indicates quenching of excess Grignard.

Step 2: Workup & Isolation

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

Wash combined organics with brine, dry over Na
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SO

, and concentrate in vacuo.

Purification: The crude N-Boc intermediate is often pure enough (>95%) for deprotection. If

not, purify via silica gel chromatography (0-40% EtOAc/Hexane).

Step 3: Deprotection (Boc Removal)

Dissolve the N-Boc intermediate in 20 mL CH

Cl

.

Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours.

Precipitation: The product often precipitates as the HCl salt. Add diethyl ether (50 mL) to

maximize precipitation.

Filtration: Filter the white solid under nitrogen (hygroscopic) and dry under high vacuum.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be

observed.
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Technique Expected Signal Structural Assignment

1H NMR (DMSO-d6) 0.89 (t, 3H) Terminal methyl of propyl chain

1.25 - 1.60 (m, 8H)

Propyl CH

+ Piperidine C3/C5 protons

2.90 - 3.20 (m, 4H)

Piperidine C2/C6 protons (

to Nitrogen)

4.80 (s, 1H, exchangeable) Tertiary Alcohol (-OH)

8.80 - 9.20 (br s, 2H)

Ammonium protons (NH

)

13C NMR ~68.5 ppm
Quaternary Carbon (C4 -

carrying OH)

LC-MS (ESI+) m/z 144.1 [M+H] Parent ion (Free base MW =

143.[7]2)

Quality Control Logic:

Absence of Carbonyl: In IR (~1715 cm

) or 13C NMR (~208 ppm). Presence indicates incomplete Grignard reaction.

Boc Removal: Disappearance of the tert-butyl singlet (~1.45 ppm) in 1H NMR confirms

successful deprotection.

Medicinal Chemistry Applications
The 4-propylpiperidin-4-ol moiety acts as a versatile scaffold in several therapeutic areas.

Lipophilicity Modulation
Replacing a 4-phenyl group (common in opioids like meperidine) with a 4-propyl group

significantly lowers the molecular weight and alters the cLogP.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/13665269
https://www.benchchem.com/product/b1453770/docs?utm_src=pdf-body#technical-guide-4-propylpiperidin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Phenylpiperidin-4-ol: High lipophilicity, promotes Blood-Brain Barrier (BBB) penetration.

4-Propylpiperidin-4-ol: Moderate lipophilicity. Useful for peripheral restriction or fine-tuning

solubility profiles in lead optimization.

Bioisosterism in GPCR Ligands
This scaffold is frequently employed in the synthesis of:

Neurokinin-1 (NK1) Antagonists: The 4,4-disubstitution pattern mimics the spatial

arrangement required for the "hydrophobic pocket" binding in NK1 receptors.

Muscarinic Antagonists: The hydroxyl group provides a hydrogen bond anchor, while the

propyl chain interacts with hydrophobic accessory pockets.

Decision Framework for Scaffold Selection
Use the following logic to determine if 4-Propylpiperidin-4-ol is the correct building block for

your target:

Target Requirement:
H-Bond Donor at C4?

Hydrophobic Pocket Size?

Yes

Select: 4-Propylpiperidin-4-ol

Medium (Aliphatic)

Select: 4-Methylpiperidin-4-ol

Small (Steric constraint)

Select: 4-Phenylpiperidin-4-ol

Large (Aromatic/Pi-stacking)

Click to download full resolution via product page

Figure 2: Scaffold selection logic based on receptor pocket topology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 923944-30-3 | 4-Propylpiperidin-4-ol - AiFChem [aifchem.com]

2. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature
to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

4. fluorochem.co.uk [fluorochem.co.uk]

5. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Substance Registry Services | US EPA [cdxapps.epa.gov]

7. PubChemLite - 1-propylpiperidin-4-ol (C8H17NO) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Guide: 4-Propylpiperidin-4-ol]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453770/docs#technical-guide-4-propylpiperidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpiperidin-4-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpiperidin-4-OL
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://www.organic-chemistry.org/synthesis/heterocycles/piperidones.shtm
https://www.benchchem.com/product/b1453770?utm_src=pdf-custom-synthesis#bc-rfq
https://www.aifchem.com/product-ACPOEM067
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpiperidin-4-OL
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpiperidin-4-OL
https://pubmed.ncbi.nlm.nih.gov/38838826/
https://pubmed.ncbi.nlm.nih.gov/38838826/
https://fluorochem.co.uk/product/F656453/
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://pubmed.ncbi.nlm.nih.gov/21756286/
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/146753
https://pubchemlite.lcsb.uni.lu/e/compound/13665269
https://www.benchchem.com/product/b1453770/docs#technical-guide-4-propylpiperidin-4-ol
https://www.benchchem.com/product/b1453770/docs#technical-guide-4-propylpiperidin-4-ol
https://www.benchchem.com/product/b1453770/docs#technical-guide-4-propylpiperidin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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